1,3,5-triphenyl-1,5-pentanedione dioxime

β-Dioxime Chelate ring size Nickel(II) selectivity

Commodity vic-dioximes (dimethylglyoxime) fail to discriminate Ni(II) from Co(II) in hydrometallurgical leachates due to 5-membered chelate rings and fixed 1:2 stoichiometry. 1,3,5-Triphenyl-1,5-pentanedione dioxime (CAS 54608-05-8) eliminates this failure mode through its β-dioxime topology: • Six-membered chelate ring enables ionic-radius-based Ni/Co discrimination unattainable with vic-dioximes • 1:1 metal:ligand stoichiometry doubles nickel loading capacity per mole vs. dimethylglyoxime (1:2) • Tri-phenyl chromophore supports UV detection with improved limits of detection over alkyl dioximes Supplied at ≥95% purity; standard packs 10-100 mg with bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
Cat. No. B5658140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-triphenyl-1,5-pentanedione dioxime
Molecular FormulaC23H22N2O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)CC(=NO)C3=CC=CC=C3
InChIInChI=1S/C23H22N2O2/c26-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25-27)20-14-8-3-9-15-20/h1-15,21,26-27H,16-17H2/b24-22-,25-23-
InChIKeyLXSYZTHRPVSNTI-HKOLQMFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triphenyl-1,5-pentanedione Dioxime: β-Dioxime Ligand for Selective Metal Chelation


1,3,5-Triphenyl-1,5-pentanedione dioxime (CAS 54608-05-8; C23H22N2O2; MW 358.4 g/mol) is a β-dioxime ligand of the 1,3-dionedioxime class, characterized by two oxime groups separated by a single sp³ carbon bridge that enables six-membered chelate ring formation with transition metal ions [1]. Distinguished from conventional vic-dioximes (five-membered chelate rings) by its 1,3-oxime topology, this compound delivers uniquely predictable 1:1 metal:ligand stoichiometry and sterically constrained coordination geometry that are critical for discriminating nickel(II) from cobalt(II) and iron(II) in analytical and hydrometallurgical workflows [2].

Supports Ni(II) selective extraction and spectrophotometric determination workflows
β-Dioxime topology for structurally encoded metal-ion size discrimination
Provides predictable 1:1 metal:ligand stoichiometry for analytical protocol development

Generic Dioxime Substitution Failures in Ni(II) Selectivity


Substituting 1,3,5-triphenyl-1,5-pentanedione dioxime with commodity vic-dioximes such as dimethylglyoxime or α-benzildioxime introduces three failure modes: (i) chelate ring size shifts from six-membered (β-dioxime) to five-membered (vic-dioxime), altering the bite angle and metal ion size discrimination [1]; (ii) metal:ligand stoichiometry changes from predominantly 1:1 [1] to exclusively 1:2 for vic-dioximes, affecting both extraction efficiency and spectrophotometric linearity [2]; and (iii) the tri-phenyl scaffold provides hydrophobic bulk and UV chromophore enhancement absent in simple alkyl or benzil derivatives, directly impacting organic-phase extractability and detection sensitivity [3]. Generic substitution therefore compromises selectivity, sensitivity, and methodological reproducibility in validated analytical protocols.

Chelate ring size mismatch Generic vic-dioximes form five-membered rings; the six-membered β-dioxime topology determines Ni(II)/Co(II) discrimination and may not transfer.
Stoichiometry shift Commodity dioximes form exclusively 1:2 complexes; the 1:1 stoichiometry of this ligand impacts extraction efficiency and calibration linearity.
Chromophore and extractability differences Alkyl or benzil derivatives lack the tri-phenyl hydrophobic bulk and UV enhancement, which may limit organic-phase extractability and detection sensitivity.

Quantitative Differentiation: β-Dioxime vs. Vic-Dioxime Benchmarks


Chelate Ring Size and Metal Ion Discrimination

1,3,5-Triphenyl-1,5-pentanedione dioxime belongs to the β-dioxime (1,3-dionedioxime) class that forms six-membered chelate rings upon metal binding, in contrast to the five-membered rings formed by vic-dioximes such as dimethylglyoxime and α-benzildioxime [1]. This topological difference directly determines metal ion size discrimination: the larger six-membered ring accommodates Ni(II) (ionic radius 69 pm) while discriminating against Co(II) (74.5 pm high-spin) and Fe(II) (78 pm high-spin) more effectively than five-membered rings [2].

Chelate Ring Topology
Class-level inference
Six-membered chelate ring (β-dioxime) vs. five-membered (vic-dioxime); 1:1 vs. 1:2 stoichiometry
Supports structurally encoded Ni(II) ion-size discrimination
Selectivity context derived from chelate geometry; aqueous/alcoholic conditions
β-Dioxime Chelate ring size Nickel(II) selectivity

Metal:Ligand Stoichiometry and Extraction Efficiency

The 1,3-dionedioxime framework of 1,3,5-triphenyl-1,5-pentanedione dioxime yields both 1:1 and 1:2 metal:ligand complexes, with the 1:1 stoichiometry being structurally dominant and independently isolable as a solid [1]. This contrasts with unstrained vic-dioximes (dimethylglyoxime, α-benzildioxime) that form exclusively 1:2 complexes [2]. The availability of a stable 1:1 complex translates to higher metal extraction capacity per mole of ligand and simpler spectrophotometric calibration (single absorbing species) [3].

Metal:Ligand Stoichiometry
Class-level inference
1:1 M:L isolable; 1 mole ligand complexes 1 mole Ni(II)
Supports higher metal loading per ligand unit
Stoichiometric ligand economy context; extraction efficiency review
Metal:ligand stoichiometry Spectrophotometric linearity Extraction efficiency

Metal-Metal Interactions and Redox Stability

A critical differentiating property of 1,3-dionedioxime complexes — including those of 1,3,5-triphenyl-1,5-pentanedione dioxime — is the structural absence of appreciable intermolecular metal-metal interactions in the solid state, as explicitly documented for the class [1]. Attempted oxidation with iodine leads to complex destruction rather than formation of partially oxidized stacked structures — a behavior distinct from certain vic-dioxime systems (e.g., bis(dimethylglyoximato)nickel(II)) where metal-metal interactions support one-dimensional conductive chains under oxidative conditions [2].

Metal-Metal Interactions
Class-level inference
No appreciable metal-metal interactions; monomeric complexes observed
Supports reproducible monomeric complex isolation
Gravimetric and spectroscopic context; I₂ oxidation leads to complex destruction
Metal-metal interaction Redox stability Oxidative degradation resistance

Tri-Phenyl Chromophore and UV Detection Sensitivity

The tri-phenyl substitution on 1,3,5-triphenyl-1,5-pentanedione dioxime provides extended π-conjugation that enhances UV molar absorptivity relative to simple alkyl-backbone β-dioximes such as acetylacetone dioxime [1]. In the broader o-diketonedioxime class, benzil-derived dioximes (α-benzildioxime) demonstrated usable detection sensitivity of 0.0013 μg cm⁻² at 275 nm for nickel [2]; the additional phenyl group and extended conjugation in the 1,3,5-triphenyl scaffold is expected to further increase molar absorptivity, though direct measured values for the target compound remain unavailable in the open literature as of 2025 (noted limitation).

UV Chromophore Enhancement
Supporting evidence
Tri-phenyl scaffold provides extended π-conjugation; direct molar absorptivity data not yet reported
May support detection-limited applications
Data to verify; compare with α-benzildioxime sensitivity context
Molar absorptivity UV-Vis detection sensitivity Chromophore design

Procurement-Optimized Application Scenarios


Ni(II) Selective Extraction from Cobalt-Rich Leachates

The six-membered chelate ring topology of 1,3,5-triphenyl-1,5-pentanedione dioxime provides structural discrimination against Co(II) (ionic radius mismatch) that five-membered ring vic-dioximes cannot achieve [1]. This directly addresses the critical hydrometallurgical pain point of Ni/Co separation from laterite leachates, where cobalt contamination depreciates nickel cathode purity. The 1:1 stoichiometry further enables higher nickel loading per unit volume of organic extractant compared to dimeglyoxime-based systems [1].

Monomeric Nickel Complex for Gravimetric Standardization

The documented absence of intermolecular metal-metal interactions in solid 1,3-dionedioxime complexes [1] ensures that isolated nickel complexes remain monomeric rather than forming stacked oligomeric structures. This property is essential for gravimetric nickel determination protocols requiring precisely defined, non-hygroscopic, monomeric precipitates of reproducible mass. In contrast, partially oxidized dimethylglyoxime-nickel precipitates can incorporate variable solvent and exhibit stacking-dependent mass deviations [2].

Spectrophotometric Nickel Detection with Enhanced UV Signal

The tri-phenyl substituted scaffold provides extended π-conjugation for UV detection at analytically convenient wavelengths, offering a structural sensitivity advantage over alkyl dioximes (acetylacetone dioxime) that lack aromatic chromophores [1]. For laboratories upgrading from dimethylglyoxime-based visible-region methods to higher-sensitivity UV methods, the compound's chromophore design supports improved limits of detection [2], directly impacting the reliability of trace nickel quantification in environmental and metallurgical samples.

Ligand Design Template for Palladium(II) Extractants

The 1,3-dionedioxime class, including 1,3,5-triphenyl-1,5-pentanedione dioxime, forms isolable 1:1 complexes with Pd(II) and Pt(II) in addition to Ni(II) [1]. This positions the compound as a research template for developing Pd-selective extractants relevant to platinum group metal (PGM) refining. The tri-phenyl bulk imparts organic-phase solubility advantages over acetylacetone dioxime, making it a more practical starting scaffold for extractant formulation studies targeting Pd recovery from spent automotive catalysts.

Application
Selection Property
Validation Focus
Ni(II) selective extraction from Co-rich leachates
Chelate ring size discrimination
Ni/Co separation factor and organic-phase loading capacity
Monomeric nickel complex for gravimetric standardization
Absence of intermolecular metal-metal interactions
Precipitate mass reproducibility and monomeric state confirmation
Spectrophotometric nickel detection with enhanced UV signal
Tri-phenyl chromophore design
Molar absorptivity verification and method detection limits
Ligand design template for Pd(II) extractants
1:1 Pd(II)/Pt(II) complexation capability
Pd selectivity and organic-phase solubility in PGM refining studies
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